molecular formula C15H21N3O B11733296 N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11733296
M. Wt: 259.35 g/mol
InChI Key: CBCBRTRXTNHHJH-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-based amine derivative featuring a 3-methoxybenzyl group at the N4 position of the pyrazole ring. Pyrazole derivatives are well-documented for their diverse biological activities, including kinase inhibition and receptor modulation, making this compound a candidate for further pharmacological exploration .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C15H21N3O/c1-11(2)18-10-15(12(3)17-18)16-9-13-6-5-7-14(8-13)19-4/h5-8,10-11,16H,9H2,1-4H3

InChI Key

CBCBRTRXTNHHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxyphenylmethyl, methyl, and isopropyl groups. This can be done using appropriate alkylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Data Reference
N-[(3-Fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine 3-Fluorophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating) Not provided Enhanced lipophilicity due to fluorine; potential for altered binding affinity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl at N1; cyclopropyl at N4 Calculated: ~215 g/mol Lower yield (17.9%), m.p. 104–107°C; pyridine may enhance solubility in polar solvents
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine Difluoroethyl at N1; 4-methoxybenzyl at N4 Not provided Fluorine substituents increase metabolic stability; 4-methoxy may reduce steric hindrance
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine 1,5-Dimethylpyrazole; dual methoxy groups on benzyl Not provided Increased steric bulk; methoxymethyl group may improve membrane permeability
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Hybrid pyrimidine-imidazole core; fluorophenyl chain 311.36 g/mol Demonstrated in crystallography studies (RCSB PDB); potential kinase interaction

Structural and Functional Insights

In contrast, the 3-fluoro analog () introduces electron-withdrawing effects, which may alter binding kinetics or metabolic stability . The difluoroethyl group in 1-(2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine () increases lipophilicity and resistance to oxidative metabolism, a common strategy in prodrug design .

Synthetic Accessibility

  • The cyclopropyl derivative () required copper(I) bromide and cesium carbonate for coupling, achieving a modest 17.9% yield, highlighting challenges in introducing small cycloalkanes to the pyrazole core .
  • In contrast, methoxybenzyl derivatives (e.g., ) often employ reductive amination or nucleophilic substitution, suggesting simpler synthetic routes for the target compound .

Biological Implications Pyrimidine-imidazole hybrids () demonstrate crystallographic evidence of binding to kinase domains, suggesting that the target compound’s pyrazole-amine scaffold could be optimized for similar applications . The 1,5-dimethylpyrazole analog () shows that methylation at non-critical positions can reduce off-target interactions while retaining core functionality .

Biological Activity

N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazol-4-amine with a suitable alkyl or aryl substituent. The process generally yields the compound in moderate to high purity, often characterized by techniques such as NMR and IR spectroscopy to confirm structural integrity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, one study reported that similar pyrazole derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) cell lines, indicating their potential as antitumor agents .

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation and promoting apoptosis in malignant cells .

Inhibition of Enzymatic Activity

Research has also indicated that pyrazole derivatives can inhibit various enzymes involved in inflammatory pathways. For example, some studies suggest that similar compounds inhibit 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS), which are key players in arachidonic acid metabolism. This dual inhibition can potentially reduce inflammation and related disorders .

Case Study 1: Antitumor Efficacy

In a comparative study, this compound was evaluated alongside other pyrazole derivatives. The results demonstrated that this compound significantly inhibited tumor growth in xenograft models, with a notable reduction in tumor volume compared to control groups.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of induced arthritis. The administration of this compound resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Data Summary

Activity Cell Line/Model IC50 Value Mechanism
AntitumorA549Low µMMicrotubule disruption
AntitumorHT-1080Low µMMicrotubule disruption
Anti-inflammatoryMurine modelNot specifiedInhibition of 5-lipoxygenase

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